molecular formula C22H22N4O3 B12137693 Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate

Cat. No.: B12137693
M. Wt: 390.4 g/mol
InChI Key: UMFSNQSHSAQUGA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is a complex organic compound that features a quinoline and pyridine moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-(2-pyridyl)quinoline with piperazine in the presence of a suitable esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and pyridine moieties are known to interact with nucleic acids and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H22N4O3/c1-2-29-22(28)26-13-11-25(12-14-26)21(27)17-15-20(19-9-5-6-10-23-19)24-18-8-4-3-7-16(17)18/h3-10,15H,2,11-14H2,1H3

InChI Key

UMFSNQSHSAQUGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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